A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Allyl 6-deoxy-α-L-galactopyranoside
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Allyl 6-deoxy-α-L-galactopyranoside
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl 6-deoxy-α-L-galactopyranoside (also known as allyl α-L-fucopyranoside). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's NMR characteristics, a robust experimental protocol for data acquisition, and the rationale behind the spectral assignments.
Introduction
Allyl 6-deoxy-α-L-galactopyranoside is a synthetic monosaccharide derivative of L-fucose, a deoxy sugar that plays a crucial role in various biological processes, including cell adhesion and signal transduction. The introduction of the allyl group provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of glycoconjugates and other biologically active molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates.[1][2][3] However, the inherent complexity of carbohydrate NMR spectra, characterized by significant signal overlap in the proton dimension, necessitates a comprehensive, multi-technique approach for unambiguous assignment.[1][2][4] This guide will dissect the ¹H and ¹³C NMR spectra of allyl 6-deoxy-α-L-galactopyranoside, providing a foundational understanding of its structural features in solution.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for allyl 6-deoxy-α-L-galactopyranoside. These assignments are based on the well-established spectral data of L-fucose and related allyl glycosides. The data are presented for a sample dissolved in deuterium oxide (D₂O), a common solvent for carbohydrate NMR analysis.[2][5]
Table 1: Predicted ¹H NMR Data for Allyl 6-deoxy-α-L-galactopyranoside (in D₂O)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.95 | d | ~3.5 |
| H-2 | ~3.80 | dd | ~3.5, 10.0 |
| H-3 | ~3.75 | dd | ~10.0, 3.0 |
| H-4 | ~3.90 | d | ~3.0 |
| H-5 | ~4.25 | q | ~6.5 |
| H-6 (CH₃) | ~1.20 | d | ~6.5 |
| H-1'a | ~4.22 | ddt | ~12.5, 5.5, 1.5 |
| H-1'b | ~4.05 | ddt | ~12.5, 6.0, 1.5 |
| H-2' | ~5.90 | m | - |
| H-3'a | ~5.30 | dq | ~17.0, 1.5 |
| H-3'b | ~5.20 | dq | ~10.5, 1.5 |
Table 2: Predicted ¹³C NMR Data for Allyl 6-deoxy-α-L-galactopyranoside (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~99.5 |
| C-2 | ~69.0 |
| C-3 | ~70.0 |
| C-4 | ~72.5 |
| C-5 | ~67.0 |
| C-6 (CH₃) | ~16.0 |
| C-1' | ~68.5 |
| C-2' | ~134.0 |
| C-3' | ~118.0 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data for carbohydrates requires meticulous sample preparation and the use of appropriate NMR experiments.[2][6] The following protocol outlines a robust methodology for the structural characterization of allyl 6-deoxy-α-L-galactopyranoside.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of allyl 6-deoxy-α-L-galactopyranoside.
-
Dissolve the sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).[5] The use of D₂O simplifies the ¹H NMR spectrum by exchanging the hydroxyl protons with deuterium, thus removing their signals.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion, which is crucial for resolving overlapping resonances in carbohydrate spectra.[2][8]
-
The sample temperature should be maintained at a constant value, typically 298 K (25 °C), to ensure the reproducibility of chemical shifts.[8]
-
-
1D NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be collected to achieve a good signal-to-noise ratio. The residual HOD signal should be suppressed using a presaturation pulse sequence.[2]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are typically required for quantitative analysis.[6][9]
-
-
2D NMR Data Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which are typically those on adjacent carbon atoms. It is essential for tracing the connectivity of the protons within the pyranose ring and the allyl group.[10][11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the carbon spectrum based on the proton assignments.[4][11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). It is crucial for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) and the C-1' of the allyl group, and between the H-1' protons and the anomeric carbon (C-1).[4][11]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. For allyl 6-deoxy-α-L-galactopyranoside, it will show correlations among all the pyranose ring protons (H-1 to H-5) and separately among the allyl protons.[11]
-
Rationale and Interpretation of Spectral Data
The assignment of NMR signals is a deductive process that integrates information from all acquired spectra. The following section provides insights into the expected chemical shifts and coupling constants, grounding the interpretation in established principles of carbohydrate NMR spectroscopy.
The 6-deoxy-α-L-galactopyranoside Moiety
-
Anomeric Proton (H-1): The anomeric proton of an α-glycoside in the L-series is expected to resonate at a relatively low field (~4.95 ppm) and exhibit a small ³J(H-1, H-2) coupling constant (~3.5 Hz) due to the axial-equatorial relationship between H-1 and H-2.[2][3]
-
Ring Protons (H-2 to H-5): These protons typically appear in the crowded region between 3.7 and 4.3 ppm. Their specific chemical shifts and coupling constants are determined by their stereochemistry. The COSY spectrum is indispensable for tracing their connectivity.[10]
-
Methyl Group (H-6): The protons of the C-6 methyl group are expected to appear as a doublet at a high field (~1.20 ppm) due to coupling with H-5. The corresponding carbon signal in the ¹³C spectrum will be found at a high field as well (~16.0 ppm).[2]
The 2-propen-1-yl (Allyl) Moiety
-
Methylene Protons (H-1'): The diastereotopic protons of the methylene group attached to the glycosidic oxygen (O-CH₂-) will resonate at different chemical shifts (~4.0-4.2 ppm) and show coupling to the vinyl proton (H-2').[12]
-
Vinyl Protons (H-2' and H-3'): The internal vinyl proton (H-2') will appear as a complex multiplet around 5.90 ppm. The terminal vinyl protons (H-3'a and H-3'b) will resonate at lower fields (~5.2-5.3 ppm) and exhibit characteristic cis and trans coupling constants to H-2', as well as a geminal coupling to each other.[12]
-
Allyl Carbons: The ¹³C chemical shifts of the allyl group are characteristic, with the internal carbon (C-2') appearing at a lower field (~134.0 ppm) than the terminal carbon (C-3', ~118.0 ppm).[12]
Visualization of Key Structural Relationships
The following diagrams, generated using the DOT language, illustrate the molecular structure of allyl 6-deoxy-α-L-galactopyranoside and a simplified workflow for its NMR-based structural elucidation.
Caption: Molecular structure of allyl 6-deoxy-α-L-galactopyranoside.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of allyl 6-deoxy-α-L-galactopyranoside. By combining predicted spectral data with a detailed experimental protocol and a clear rationale for spectral interpretation, researchers are equipped with the necessary knowledge to confidently identify and characterize this important carbohydrate derivative. The application of a multi-dimensional NMR approach is paramount for the unambiguous structural elucidation of complex molecules like glycosides, and the methodologies outlined herein represent a field-proven strategy for achieving this goal.
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